
ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate
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Overview
Description
ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a unique combination of adamantane, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with carbonyl compounds under specific conditions to form the adamantane-1-carbonyl intermediate. This intermediate is then reacted with thiophene and phenyl derivatives to form the final compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties and affecting cellular processes. The thiophene and phenyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate can be compared with other similar compounds, such as:
Adamantane derivatives: Known for their stability and unique structural properties.
Thiophene derivatives: Widely used in organic electronics and materials science.
Phenyl derivatives: Commonly found in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of these three distinct moieties, which imparts unique chemical and biological properties.
Biological Activity
Ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H29NO3S
- Molecular Weight : 387.5 g/mol
- CAS Number : 72625-09-3
The compound features an adamantane moiety, which is known for enhancing the bioavailability of drugs, alongside a thiophene ring that contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the amidation reaction of 5-phenylthiophene-2-carboxylic acid with adamantane amines. The use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) is common to improve yields and minimize side reactions .
This compound exhibits various biological activities, primarily through modulation of specific receptors or enzymes. Notably, it has shown potential in:
- Antiviral Activity : Research indicates that thiophene derivatives can disrupt viral entry mechanisms by inhibiting interactions between viral glycoproteins and host cell receptors .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, particularly through cannabinoid receptor interactions. Studies have demonstrated that it can selectively bind to CB2 receptors, which are implicated in anti-inflammatory responses .
Case Studies
- Antiviral Efficacy : In a study involving Ebola virus pseudotypes, this compound was found to inhibit the NPC1/EBOV-GP interaction, demonstrating significant antiviral properties against the Ebola virus .
- Inflammation Modulation : Another study assessed the compound's effect on cytokine release in human keratinocytes. Results indicated that it significantly reduced the release of pro-inflammatory cytokines when stimulated with Poly(I:C), showcasing its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3S/c1-2-28-22(26)21-19(11-20(29-21)18-6-4-3-5-7-18)25-23(27)24-12-15-8-16(13-24)10-17(9-15)14-24/h3-7,11,15-17H,2,8-10,12-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDORNFWYTNDEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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